molecular formula C24H22N4O4S2 B2407567 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide CAS No. 683260-80-2

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide

Cat. No. B2407567
CAS RN: 683260-80-2
M. Wt: 494.58
InChI Key: MAWDCGXZCZBMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide” is a chemical compound that belongs to the class of benzothiazole sulfonamides . It is synthesized from simple commercially available building blocks .


Synthesis Analysis

The synthesis of this compound starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .

Scientific Research Applications

Metabolism and Disposition

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide has been studied for its metabolism and disposition characteristics. One study detailed the metabolism of a similar compound, SB-649868, highlighting its almost complete elimination over a 9-day period, primarily via feces. The study indicated extensive metabolism with negligible amounts of the compound excreted unchanged. An unusual hemiaminal metabolite (M98) was noted as a principal circulating component in plasma extracts, suggesting complex metabolic pathways (Renzulli et al., 2011).

Impact on Allergic Inflammation

Another study explored the effects of a similar compound, SG-HQ2, on mast cell-mediated allergic inflammation. It was found that SG-HQ2 attenuated histamine release and significantly diminished the enhanced expression of pro-inflammatory cytokines. The results suggested that compounds like SG-HQ2, which are analogs of gallic acid, could be potential therapeutic candidates for mast cell-mediated allergic inflammatory diseases (Je et al., 2015).

Potential as a Diagnostic Agent

Research into similar compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) indicated potential applications in visualizing primary breast tumors in vivo. This compound's tumor accumulation is based on preferential binding to sigma receptors, which are overexpressed on breast cancer cells. The study showed that P-(123)I-MBA accumulates in most breast tumors in vivo, hinting at the potential use of similar compounds for noninvasive assessment of tumor proliferation (Caveliers et al., 2002).

Future Directions

The methods developed for the synthesis of this compound were further used in stereo and chemoselective transformations of podophyllotoxin and several amino alcohols . This suggests potential applications in the synthesis of other related compounds.

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[benzyl(methyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c1-16(29)25-19-10-13-21-22(14-19)33-24(26-21)27-23(30)18-8-11-20(12-9-18)34(31,32)28(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,25,29)(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWDCGXZCZBMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.